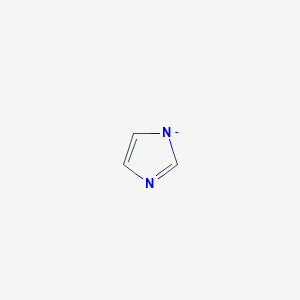

Imidazolide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H3N2- |

|---|---|

Molekulargewicht |

67.07 g/mol |

IUPAC-Name |

imidazol-3-ide |

InChI |

InChI=1S/C3H3N2/c1-2-5-3-4-1/h1-3H/q-1 |

InChI-Schlüssel |

JBFYUZGYRGXSFL-UHFFFAOYSA-N |

SMILES |

C1=CN=C[N-]1 |

Kanonische SMILES |

C1=CN=C[N-]1 |

Herkunft des Produkts |

United States |

Fundamental Principles and Characterization of Imidazolide Species

Conceptual Framework of Imidazolides as Activated Chemical Reagents

Imidazolides are a class of chemical compounds that are recognized as activated reagents in organic synthesis. Their heightened reactivity stems from the nature of the imidazole (B134444) group as an effective leaving group. vaia.comnih.gov This activation is particularly evident in acyl substitution reactions, where acylimidazolides serve as potent acylating agents. The reactivity of acylimidazoles is significantly greater than that of typical amides because the carbonyl group does not benefit from the same degree of resonance stabilization, making it more akin to a destabilized ester. escholarship.org

The activation of various functional groups is often achieved through the use of reagents like carbonyldiimidazole (CDI). For instance, CDI is employed in the synthesis of amides, where it facilitates the reaction via an acylimidazole intermediate. escholarship.org This strategy has found broad application in industrial processes, including pharmaceutical manufacturing. escholarship.org Furthermore, nucleotides can be activated as phosphoro-imidazolides, enabling them to participate in oligomerization reactions. researchgate.netbooks-library.net The imidazole moiety, in these contexts, acts as a good leaving group, facilitating the formation of new bonds. researchgate.net Imidazole-1-sulfonates, also known as imidazylates, are another example of imidazolides used as activated reagents, particularly in substitution and elimination reactions involving carbohydrates. nih.govtandfonline.com

The enhanced reactivity of imidazolides compared to other amides in nucleophilic acyl substitution is attributed to the stability of the resulting imidazole anion. vaia.com Imidazole is a heterocyclic aromatic compound, and its anionic form is stabilized by resonance, making it a favorable leaving group. vaia.com

Electronic Structure and Bonding Characteristics of Imidazolide Moieties

The chemical behavior of imidazolides is intrinsically linked to their electronic structure and bonding. Imidazole itself is an amphoteric and highly polar molecule. wikipedia.orgatamanchemicals.com Deprotonation yields the symmetrical this compound anion. wikipedia.org

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of imidazole and its derivatives. physchemres.orgtmu.ac.in These computational studies help to understand the correlation between the structure of these compounds and their chemical properties. physchemres.org

Calculations can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). tmu.ac.innih.gov For example, DFT calculations have been used to study the electronic properties of imidazolium-appended naphthalene (B1677914) hybrids, justifying experimentally observed dipole moments. nih.gov Similar studies on other imidazole derivatives have provided insights into their reactivity and potential applications. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis is another computational tool used to investigate intra- and intermolecular hydrogen bonds and their electronic properties in imidazole-containing molecules. researchgate.net

Table 1: Representative Quantum Chemical Calculation Methods for Imidazole Derivatives

| Compound/System | Calculation Method | Properties Investigated | Reference |

|---|---|---|---|

| Imidazole Derivatives | DFT | Structural and electronic properties | physchemres.org |

| 2-(Imidazol-1-yl)-4-Methylphenol | DFT/B3LYP/6-311G(d,p) | Geometry, vibrational analysis, electronic properties (HOMO, LUMO, MESP) | tmu.ac.in |

| Imidazolium (B1220033) Appended Naphthalene Hybrid | DFT | Electronic properties, dipole moments | nih.gov |

| 2-(4-Tert-Butyl-2,6-Dimethyl-3-Hydroxybenzyl)-2-Imidazoline | DFT/B3LYP/6–311 + + G(d,p) | Ground state geometry, electronic structure, chemical reactivity | researchgate.net |

| Imidazole and Imidazolium in Aqueous Solutions | X-ray Emission Spectroscopy (XES) and Resonant Inelastic Soft X-ray Scattering (RIXS) | Occupied and unoccupied electronic structure, HOMO-LUMO gaps | rsc.org |

| Hydrogen-Bonded Imidazole Chains | Ab initio molecular orbital calculations | Electronic structure, influence of proton position | acs.org |

| Imidazole Ribosides | Ion Trap Mass Spectrometry | Fragmentation spectra | nih.gov |

This table is for illustrative purposes and does not encompass all published research.

Imidazole is classified as an aromatic heterocycle. wikipedia.orgatamanchemicals.com Its aromaticity is a key factor in its stability and chemical behavior. The imidazole ring is planar and contains six π-electrons, fulfilling Hückel's rule for aromaticity. vaia.comwikipedia.orglibretexts.orgmasterorganicchemistry.com These six electrons consist of one from each of the four ring atoms and a pair from one of the nitrogen atoms. wikipedia.org

The aromatic nature of the this compound anion contributes to its stability, which in turn makes it a good leaving group in chemical reactions. vaia.com In the imidazole ring, one nitrogen atom is considered "pyrrole-like," with its lone pair contributing to the aromatic sextet, while the other is "pyridine-like," with its lone pair located in an sp2 hybrid orbital and not participating in the aromatic system. libretexts.orgstackexchange.com This arrangement allows for resonance stabilization. vaia.com

Spectroscopic Analysis of this compound Intermediates (excluding general compound identification)

The study of short-lived this compound intermediates requires specialized analytical techniques capable of monitoring reactions as they occur.

In situ monitoring techniques are crucial for understanding the mechanisms and kinetics of reactions involving transient species like imidazolides. rsc.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and reaction calorimetry are powerful tools for the continuous monitoring of reaction progress. rsc.org

For instance, an electrochemical cell coupled with a recycle loop through a transmission FTIR cell has been used to study free-radical organic reactions, including the trifluoromethylation of heteroaromatics like imidazole. rsc.org This setup allows for the continuous monitoring of reaction progress and provides kinetic data that offer mechanistic insights. rsc.org

Other advanced techniques include in situ synchrotron-based powder X-ray diffraction (PXRD) and Raman spectroscopy, which provide real-time data on reaction mechanisms, kinetics, and the formation of intermediates during processes like mechanochemical synthesis. rsc.orgresearchgate.net These methods are particularly valuable for observing the evolution of materials and allow for the optimization of reaction conditions in real time. rsc.org The development of fluorescent probes has also enabled the dynamic, real-time monitoring of photochemical reactions that lead to the formation of imidazole rings through significant changes in fluorescence and UV-Vis spectra. novanet.ca Spectroscopic evidence for key intermediates in imidazole synthesis, such as 1,2-diiminoethane, has been obtained using cryogenic matrix isolation IR and UV/Vis spectroscopy. rsc.orgresearchgate.net

Synthetic Methodologies for the Preparation of Imidazolides

N-Acyl Imidazolide Synthesis

N-acyl imidazolides are highly reactive acylating agents used in the synthesis of esters, amides, and other carbonyl derivatives. Their preparation can be achieved through several routes, with the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) being the most prominent.

Carbonyldiimidazole (CDI)-Mediated Acylation Routes

The reaction of a carboxylic acid with 1,1'-carbonyldiimidazole (CDI) is a widely used method for generating N-acyl imidazolides. leibniz-fmp.de This transformation is attractive for large-scale synthesis due to the commercial availability and reasonable cost of CDI, as well as the innocuous nature of its byproducts, carbon dioxide and imidazole (B134444), which are easily removed. leibniz-fmp.deresearchgate.net

The generally accepted mechanism involves the reaction of a carboxylic acid with CDI to form a mixed anhydride (B1165640) intermediate. This intermediate then reacts with the liberated imidazole to produce the desired N-acyl this compound, along with the evolution of carbon dioxide gas. leibniz-fmp.de The reaction is typically carried out in aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane, or dimethylformamide (DMF). royalsocietypublishing.org The activation of the carboxylic acid with CDI is usually rapid, with the completion of the reaction often indicated by the cessation of carbon dioxide evolution. royalsocietypublishing.org

It has been observed that the presence of alkali salts of the carboxylic acid can impede the reaction, leading to incomplete conversion. This issue can be overcome by the addition of a proton source, suggesting that the formation of the acyl this compound is subject to acid catalysis. leibniz-fmp.degoogle.com Sparging the reaction mixture with carbon dioxide has also been shown to be effective, likely through the in-situ formation of the carbamic acid of imidazole, which then acts as a proton source. leibniz-fmp.de

| Reagent | Conditions | Byproducts | Key Features |

| Carboxylic Acid + CDI | Aprotic solvents (THF, DMF) | Carbon dioxide, Imidazole | Widely used, mild conditions, easily removable byproducts. leibniz-fmp.deroyalsocietypublishing.org |

This table summarizes the key aspects of CDI-mediated N-acyl this compound synthesis.

Alternative Direct Acylation Strategies for N-Acyl Imidazolides

While CDI is a common reagent, other methods for the direct acylation of imidazoles have been developed. These alternatives often aim to overcome some of the limitations of CDI, such as its moisture sensitivity. researchgate.net

One alternative involves the use of different coupling reagents to activate the carboxylic acid. For instance, N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI) allows for the in-situ generation of highly reactive acyl imidazolium (B1220033) ions. This system has proven effective for challenging couplings of hindered carboxylic acids with non-nucleophilic amines. google.com

Another strategy employs a nickel-catalyzed cross-coupling reaction. In this approach, acylimidazoles, which can be pre-formed or generated in situ from a carboxylic acid and CDI, act as viable cross-coupling partners for the acylation of aryl and alkyl halides. acs.orgnih.gov This method is notable for its ability to activate the amide C–N bond of the this compound via single-electron reduction. acs.orgnih.gov

Furthermore, direct acylation can be achieved under specific catalytic conditions. For example, the acylation of 2-amino-8-quinolinol can be selectively directed to either the amino or hydroxyl group by choosing the appropriate acylating agent and additives. The use of less reactive acyl imidazolides, generated from a carboxylic acid and CDI, in the presence of a base like sodium hydride, can favor N-acylation. rsc.org

| Method | Reagents | Key Features |

| In-situ Acyl Imidazolium Formation | Carboxylic Acid, TCFH, NMI | High reactivity, suitable for hindered substrates. google.com |

| Nickel-Catalyzed Cross-Coupling | Acylimidazole, Aryl/Alkyl Halide, Ni catalyst | Activates amide C-N bond, broad substrate scope. acs.orgnih.gov |

| Selective N-acylation | Carboxylic Acid, CDI, NaH | Allows for chemoselective acylation in polyfunctional molecules. rsc.org |

This table presents alternative strategies for the direct synthesis of N-acyl imidazolides.

Polymer-Supported Synthesis of N-Acyl Imidazolides

Polymer-supported synthesis offers a practical approach for the preparation and application of N-acyl imidazolides, particularly in the context of combinatorial chemistry and solid-phase peptide synthesis. nih.govresearchgate.net This methodology involves attaching a starting material to a solid support, allowing for the use of excess reagents to drive reactions to completion, followed by simple filtration to remove soluble byproducts and excess reagents.

In solid-phase peptide synthesis, an N-protected amino acid can be activated with a reagent like CDI to form the corresponding N-acyl this compound. This activated species is then reacted with an amino group on a growing peptide chain that is covalently attached to a polymer resin. This process is fundamental to the stepwise construction of peptides.

The use of polymer-supported reagents, such as a polymer-bound HOBt (1-hydroxybenzotriazole), is also a common strategy in N-acylation reactions. nih.govresearchgate.net While not a direct synthesis of a polymer-supported this compound, these methods often generate acyl this compound-like activated species or are used in conjunction with reagents that do. The primary advantage of the polymer-supported approach is the simplification of the purification process, as the desired product can be cleaved from the solid support in a final step, free from most impurities.

| Approach | Description | Application | Advantages |

| Solid-Phase Peptide Synthesis | N-acyl imidazolides are generated in solution and reacted with a polymer-bound peptide. | Peptide synthesis. | Simplified purification of the final peptide. |

| Polymer-Supported Reagents | Reagents used for acylation are attached to a polymer support. | General N-acylation reactions. nih.govresearchgate.net | Facile removal of excess reagents and byproducts. |

This table outlines the principles and benefits of polymer-supported synthesis involving N-acyl imidazolides.

Phosphorthis compound Synthesis

Phosphorimidazolides are valuable reagents for the introduction of phosphate (B84403) groups into molecules, a critical transformation in the study of biological processes such as post-translational modifications.

Preparation of Monobenzyl-Protected Phosphoric Acid Imidazolides

The synthesis of monobenzyl-protected phosphoric acid imidazolides provides reagents capable of selectively pyrophosphorylating phosphorylated residues in unprotected peptides and proteins. These reagents are typically prepared from a protected phosphate precursor.

One reported method involves the condensation of a suitably protected glycerol (B35011) derivative with silver di-p-nitrobenzyl phosphate, followed by catalytic hydrogenolysis to remove the benzyl (B1604629) and p-nitrobenzyl protecting groups, yielding a lysophosphatidic acid analogue. While this specific example leads to a more complex molecule, the underlying principle of using benzyl-protected phosphate precursors is key.

A more direct approach for preparing benzyl-protected phosphorthis compound reagents has been developed for the selective conversion of phosphopeptides to their pyrophosphorylated counterparts. These P(V) electrophiles are synthesized to facilitate a two-step conjugation/deprotection process. The benzyl protecting groups are advantageous as they can be removed under mild conditions, such as catalytic hydrogenolysis, which is compatible with sensitive biomolecules. nih.gov

Controlled Synthesis of Oligophosphorthis compound Reagents

Recent advancements have enabled the synthesis of a library of oligophosphorthis compound (oligoP-imidazolide) reagents with defined chain lengths (Pn=2–6). royalsocietypublishing.org These reagents, featuring protecting groups like benzyl and o-nitrophenylethyl, allow for the selective and simultaneous transfer of multiple phosphate units to phosphoryl nucleophiles, bypassing tedious iterative phosphorylation steps. royalsocietypublishing.org

The synthesis of these oligophosphorthis compound reagents is achieved in moderate-to-good yields (65–93%). royalsocietypublishing.org The strategy involves the coupling of two monophosphoryl precursors to generate diphosphorylation reagents. For example, a benzyl-protected diphosphorylation reagent can be obtained in good yield and isolated as a sodium salt. This methodology has been extended to prepare reagents for tri-, tetra-, and pentaphosphorylation. royalsocietypublishing.org

Furthermore, the synthesis of symmetric oligoP-diimidazolides, which are condensed phosphates flanked by two imidazole groups, has been explored. royalsocietypublishing.org These reagents have applications in generating unique condensed phosphate-peptide conjugates. royalsocietypublishing.org The utility of these novel oligophosphorylating agents has been demonstrated in the functionalization of biologically relevant molecules, including human phospho-ubiquitin. royalsocietypublishing.org

| Reagent Type | Protecting Groups | Synthetic Strategy | Application |

| Monobenzyl-phosphorthis compound | Benzyl | Condensation followed by deprotection. | Pyrophosphorylation of phosphopeptides. |

| OligoP-imidazolides (Pn=2-6) | Benzyl, o-nitrophenylethyl | Stepwise coupling of phosphoryl precursors. | Selective oligophosphorylation of peptides. royalsocietypublishing.org |

| OligoP-diimidazolides (Pn=3-5) | - | Synthesis from condensed phosphates. | Generation of phosphate-peptide conjugates. royalsocietypublishing.org |

This table details the synthesis and applications of various phosphorthis compound reagents.

Sulfonyl this compound Synthesis Protocols

Sulfonyl imidazolides, or N-sulfonylimidazoles, are stable yet reactive compounds used in various organic transformations. Several synthetic protocols exist for their preparation.

A convenient method involves the use of N-Fluorobenzenesulfonimide (NFSI) as a sulfonyl source. tandfonline.comtandfonline.com This reaction proceeds effectively without the need for strong bases or catalysts, offering a mild alternative to traditional methods. tandfonline.comtandfonline.com It has been successfully applied to a range of imidazoles, including those requiring the synthesis of N-perfluoroalkyl sulfonyl benzimidazole (B57391). tandfonline.com

Another prominent method is the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with nitriles. thieme-connect.com This transformation can be performed using conventional heating or microwave conditions to produce N-sulfonyl imidazoles in good to excellent yields. thieme-connect.com The process can even be integrated into a one-pot, two-step synthesis starting from alkynes. thieme-connect.com

A four-component reaction provides a pathway to sulfonyl-imidazolone derivatives. researchgate.net This method combines sodium arylsulfinates, trichloroacetonitrile, benzylamines, and acetylenedicarboxylates in water at room temperature. researchgate.net

More traditional approaches often involve reacting an imidazole derivative with a sulfonyl chloride. For instance, N-aryl-sulfonylimidazoles can be synthesized by treating an imidazolone (B8795221) with an aryl chlorosulfonyl compound, such as ethyl 4-(chlorosulfonyl)-2-methylphenylcarbamate, in the presence of a base like sodium hydride. rsc.org

Furthermore, imidazole-1-sulfonyl azide (B81097) hydrogen sulfate (B86663) has been developed as a stable and efficient reagent for diazotransfer to primary sulfonamides, yielding the corresponding sulfonyl azides, which are precursors to other derivatives. organic-chemistry.org Sulfonylimidazolium salts, prepared by reacting a phenylsulfonylthis compound with an alkylating agent like methyl triflate, serve as potent reagents for synthesizing nucleoside polyphosphates. researchgate.netacs.org An acid-mediated exchange reaction using potassium bifluoride (KF₂H) can convert stable sulfonyl imidazoles into sulfonyl fluorides. nih.gov

Table 2: Selected Protocols for Sulfonyl this compound Synthesis

| Method | Starting Materials | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Direct Sulfonylation | Imidazoles, N-Fluorobenzenesulfonimide (NFSI) | None (base/catalyst-free) | Mild conditions, tolerates various functional groups. | tandfonline.com, tandfonline.com |

| Transannulation | N-sulfonyl-1,2,3-triazoles, Nitriles | Rhodium salts (e.g., Rh₂(oct)₄) | Good to excellent yields, microwave compatible. | thieme-connect.com |

| Four-Component Reaction | Sodium arylsulfinates, Trichloroacetonitrile, Benzylamines, Acetylenedicarboxylates | Water (solvent) | Forms sulfonyl-imidazolone derivatives at room temperature. | researchgate.net |

| Nucleophilic Substitution | Imidazolone, Ethyl 4-(chlorosulfonyl)-2-methylphenylcarbamate | Sodium Hydride, DMF | Classic approach for N-aryl-sulfonylimidazoles. | rsc.org |

Halogenated and Other Activated this compound Derivatives

Activating the this compound structure, often through halogenation, enhances its utility as a synthetic intermediate.

A variety of halogenated 1,5-diarylimidazoles have been synthesized for structure-activity relationship (SAR) studies. researchgate.net The synthesis can be achieved via different pathways. Direct halogenation of the imidazole ring is possible using standard halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). researchgate.net For example, reacting an imidazole derivative with NBS in dimethylformamide (DMF) can introduce a bromine atom onto the ring. google.com

Optically active imidazole derivatives represent another class of specialized compounds. A facile four-step reaction sequence starting from N-Cbz protected α-amino acids has been developed. researchgate.netnih.gov A crucial step in this sequence is the condensation of an α-bromoketone with formamidine (B1211174) acetate (B1210297) in liquid ammonia (B1221849) to construct the imidazole ring, yielding structurally complex and chiral derivatives. researchgate.netnih.gov

The synthesis of imidazole derivatives can also be achieved through multicomponent reactions. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be accomplished by heating a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate under solvent-free conditions. researchgate.net Microwave activation has also been shown to improve the synthesis of naphthoimidazoles from β-lapachone, paraformaldehyde, and ammonium acetate, often with the use of a solid support like basic alumina. scispace.com

Table 3: Synthesis of Halogenated and Activated Imidazolides

| Derivative Type | Synthetic Approach | Key Reagents | Product Example | Reference |

|---|---|---|---|---|

| Halogenated | Direct Halogenation | N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), N-iodosuccinimide (NIS) | 4-chloro-5-aryl-1-(4-methylsulfonylphenyl)imidazole | researchgate.net |

| Halogenated | Bromination | N-bromosuccinimide (NBS), Dimethylformamide (DMF) | Bromo-substituted imidazole derivative | google.com |

| Optically Active | Condensation | α-bromoketones, Formamidine acetate, Liquid ammonia | Chiral imidazole derivatives | researchgate.net, nih.gov |

Mechanistic Investigations of Imidazolide Mediated Transformations

Nucleophilic Acyl Substitution Mechanisms Involving N-Acyl Imidazolides

N-Acyl imidazolides are highly reactive acyl transfer agents that undergo nucleophilic acyl substitution, a fundamental reaction in organic chemistry. nih.govmasterorganicchemistry.com The mechanism of this reaction is characterized by the attack of a nucleophile on the carbonyl carbon of the N-acyl imidazole (B134444), leading to the formation of a tetrahedral intermediate. byjus.comkhanacademy.org This intermediate then collapses, expelling the imidazole ring as a leaving group and forming the acylated product. byjus.comkhanacademy.org

The efficacy of imidazole as a leaving group is a key factor in the high reactivity of N-acyl imidazolides. researchgate.net Imidazole is a relatively weak base, making its conjugate acid, the imidazolium (B1220033) ion, a stable species. This stability facilitates the departure of the imidazole ring during the collapse of the tetrahedral intermediate. khanacademy.org The aromaticity of the imidazole ring is restored upon its departure, providing an additional driving force for the reaction.

The leaving group ability of imidazole can be influenced by substituents on the imidazole ring. Electron-withdrawing groups can enhance the leaving group ability by further stabilizing the resulting imidazolium ion, while electron-donating groups can have the opposite effect. kyoto-u.ac.jp Studies have shown that the hydrolysis reactions of N-acylimidazoles can proceed in a concerted manner without the formation of a stable tetrahedral intermediate, indicating the ease of C-N bond breaking. nih.gov

Several factors influence the rate and selectivity of nucleophilic acyl substitution reactions involving N-acyl imidazolides.

Nature of the Acyl Group: The structure of the acyl group significantly impacts the reactivity of the N-acyl imidazolide. Steric hindrance in the acyl group can affect the rate of reaction. nih.gov For instance, N-(trimethylacetyl)-2,4,5-triphenylimidazole hydrolyzes significantly faster than the corresponding N-acetyl derivative in the hydroxide ion reaction, despite increased steric hindrance. nih.gov This suggests that steric factors can accelerate the reaction by affecting the ease of C-N bond breaking. nih.gov

Nature of the Nucleophile: The strength and concentration of the nucleophile play a crucial role. Stronger nucleophiles will react more rapidly with the N-acyl this compound.

Solvent: The polarity and protic nature of the solvent can influence the reaction rate by stabilizing or destabilizing the transition state and intermediates.

Catalysts: The presence of catalysts, such as metal ions, can enhance the reactivity of N-acyl imidazolides. For example, the coordination of a Cu(II) ion can increase the electrophilicity of the acyl imidazole, facilitating nucleophilic attack. kyoto-u.ac.jpbeilstein-journals.org

Substituents on the Imidazole Ring: As mentioned earlier, substituents on the imidazole ring can modulate the leaving group ability and, consequently, the reaction rate. kyoto-u.ac.jp The reactivity of N-acyl imidazole derivatives can be tuned by introducing substituents to the imidazole ring. kyoto-u.ac.jpnih.gov

Table 1: Factors Influencing Nucleophilic Acyl Substitution of N-Acyl Imidazolides

| Factor | Influence on Reaction Rate and Selectivity |

| Acyl Group Structure | Steric hindrance can accelerate the reaction by facilitating C-N bond cleavage. nih.gov |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. |

| Solvent Polarity | Can stabilize or destabilize transition states and intermediates. |

| Metal Ion Catalysts | Can increase the electrophilicity of the acyl imidazole. kyoto-u.ac.jpbeilstein-journals.org |

| Imidazole Ring Substituents | Electron-withdrawing groups enhance leaving group ability and reaction rate. kyoto-u.ac.jp |

| Amide Bond Torsion | Increased twist in the N-C(O) bond leads to higher reactivity. nih.gov |

Phosphorylation Mechanisms Utilizing Phosphorimidazolides

Phosphorimidazolides are versatile reagents used for the phosphorylation of various biomolecules, including peptides and proteins. nih.govrsc.orgresearchgate.net They are particularly useful for the formation of phosphoanhydride bonds. wikipedia.org

Phosphorimidazolides exhibit remarkable selectivity in phosphorylation reactions. They can preferentially react with phosphate (B84403) monoesters over other nucleophilic side chains found in proteins. rsc.orgrsc.orgresearchgate.net This chemoselectivity allows for the site-specific modification of phosphoproteins. rsc.orgresearchgate.net For example, benzyl-protected phosphorimidazolides can selectively convert phosphorylated residues in peptides and proteins to their pyrophosphorylated counterparts, even in the presence of numerous other nucleophilic amino acid side chains. researchgate.netrsc.org

The reaction of phosphorimidazolides with phosphopeptides can be carried out in various solvents, including polar aprotic solvents like dimethylacetamide and even in water, demonstrating the robustness of this method. acs.orgnih.gov The selectivity of the reaction is highlighted by the successful pyrophosphorylation of a densely functionalized 25-amino acid peptide fragment of Nopp140, which contains numerous potential nucleophilic sites. acs.org

The reaction of a phosphorthis compound with a phosphate monoester proceeds through a nucleophilic attack of the phosphate on the activated phosphorus of the phosphorthis compound, leading to the formation of a pyrophosphate linkage. rsc.org This reaction has been instrumental in the synthesis of pyrophosphorylated peptides and proteins, which are crucial for studying this important post-translational modification. rsc.orgrsc.orgacs.org

Recent advancements have extended this methodology to the synthesis of oligophosphorylated peptides. nih.gov A library of oligophosphorthis compound reagents has been developed that allows for the simultaneous addition of multiple phosphate units to a phosphoryl nucleophile in a single step. nih.gov This approach circumvents the need for tedious iterative phosphorylation processes. nih.gov The mechanism involves the reaction of a protected oligophosphorthis compound with a phosphopeptide to generate a monodisperse peptide oligophosphate. nih.gov

Table 2: Kinetic Data for Phosphorthis compound Reactions

| Reagent | Substrate | Rate Constant (M⁻¹s⁻¹) | Reference |

| Photo-labile phosphorthis compound | Phosphoprotein | 9.2 x 10⁻³ to 0.58 | rsc.orgrsc.orgresearchgate.net |

Catalytic Roles of Imidazole in this compound-Generating and Consuming Reactions

Imidazole and its derivatives can act as catalysts in both the formation and consumption of imidazolides. In the synthesis of phosphorimidazolides, imidazole can be used in conjunction with activating agents like triphenylphosphine and 2,2'-dithiodipyridine. wikipedia.org Carbonyldiimidazole is another reagent that can be used to generate phosphorimidazolides from phosphate monoesters. wikipedia.org

In reactions consuming imidazolides, imidazole can function as a general base catalyst. nih.govpsu.edu For instance, imidazole catalyzes the hydrolysis of esters. psu.eduyoutube.com In the context of RNA models, imidazole buffers have been shown to catalyze both the hydrolysis and isomerization of the phosphodiester backbone. rsc.org The mechanism can involve general base catalysis, where imidazole facilitates the attack of a nucleophile, or general acid catalysis, where the imidazolium ion protonates the leaving group. rsc.orgnih.gov The catalytic activity of imidazole is a fundamental aspect of many enzymatic reactions, where the imidazole side chain of histidine residues plays a crucial role in catalysis. nih.gov

Self-Catalysis in Imidazole-Based Polymerization Systems

The concept of self-catalysis in imidazole-based polymerization systems represents a fascinating area of study, where the imidazole moiety itself, or a derivative, participates in and accelerates the polymerization process. Research has explored this phenomenon, particularly in the context of poly(ionic liquid)s (PILs), where the imidazole ring is a common structural feature.

In the synthesis of binuclear imidazole-based PILs, studies have shown that polymerization conditions can significantly influence the catalytic activity of the resulting polymer. For instance, in the free radical polymerization for the synthesis of P-BVIMCl, a binuclear imidazole-based poly(ionic liquid), it was observed that while the amount of initiator and polymerization time had a negligible effect on the yield of subsequent catalytic reactions, the polymerization temperature was a critical factor. Self-polymerization failed to proceed at 80 °C, but increasing the temperature enabled polymer formation and resulted in a higher yield of the desired catalytic product, glycidol (GLC) mdpi.com. This suggests that the thermal conditions of polymerization impact the formation of catalytically active sites within the polymer structure.

Furthermore, the solvent system used during polymerization plays a crucial role. For the same P-BVIMCl synthesis, water/ethanol mixtures were found to be optimal for the subsequent CO2 catalytic performance. A 1:3 (v/v) ratio of water to ethanol yielded the highest conversion of glycidol, highlighting the influence of the polymerization environment on the material's ultimate catalytic efficacy mdpi.com.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry has become an indispensable tool for elucidating the complex reaction pathways and transition states involved in this compound-mediated transformations. Quantum-mechanical methods, particularly Density Functional Theory (DFT), and molecular dynamics (MD) simulations provide molecular-level insights that are often inaccessible through experimental means alone mdpi.comacs.org.

These computational approaches allow researchers to map out potential energy surfaces, identify intermediates and transition states, and calculate activation energies, thereby providing a detailed picture of the reaction mechanism acs.orgresearchgate.net. For instance, in the synthesis of substituted imidazoles, quantum-chemical calculations have been instrumental in clarifying unusual mechanistic pathways, such as an N-to-C sulfonyl migration that proceeds through a mdpi.comacs.org-sigmatropic rearrangement of a sulfinate intermediate acs.org.

Computational studies have also been applied to understand the role of imidazole as a catalyst. Transition state analysis of imidazole-catalyzed peptide cyclization revealed a concerted mechanism where imidazole deprotonates a nucleophile as the nucleophile attacks a carbonyl group nih.govnih.gov. This finding highlights the ability of computational methods to dissect the intricate steps of a catalytic cycle.

Density Functional Theory (DFT) Analysis of Activation Barriers

Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic structure of molecules and calculate thermodynamic and kinetic parameters, including the activation barriers of chemical reactions mdpi.comnih.gov. By accurately predicting the energies of reactants, transition states, and products, DFT provides quantitative insights into reaction feasibility and rates.

In the context of this compound chemistry, DFT has been widely used to explore reaction mechanisms. For example, DFT calculations were employed to study the dissociation of imidazole on an Fe(100) surface, a process relevant to corrosion inhibition. The calculations revealed that C-H bond cleavage has a lower activation barrier than N-H bond cleavage, suggesting a preferred dissociation pathway researchgate.net.

A study on the atmospheric oxidation of imidazole by hydroxyl (•OH) radicals used DFT to compute the activation barriers for different reaction channels. The results showed that •OH-addition pathways have significantly lower free energy barriers (3.44–5.97 kcal mol–1) compared to H-abstraction pathways (13.96–40.11 kcal mol–1), indicating that addition reactions are more favorable acs.org.

The table below summarizes DFT-calculated activation barriers for various imidazole-related reactions from different studies.

| Reaction | System | Functional/Basis Set | Activation Barrier (kcal/mol) |

| Imidazole + •OH (addition) | Aqueous Phase | Not Specified | 3.44–5.97 acs.org |

| Imidazole + •OH (H-abstraction) | Aqueous Phase | Not Specified | 13.96–40.11 acs.org |

| Imidazole + NO3• (H-abstraction from N-H) | Aqueous Phase | Not Specified | 0.37 acs.org |

| Imidazole + NO3• (addition) | Aqueous Phase | Not Specified | 2.25–3.27 acs.org |

| Imidazole + O3 (addition) | Aqueous Phase | Not Specified | 11.23 acs.org |

| Imidazole C-H dissociation | Fe(100) surface | Not Specified | 0.46 eV |

| Imidazole N-H dissociation | Fe(100) surface | Not Specified | Not Specified |

| Peptide Cyclization (unsubstituted pathway) | Ac-SAFYG-SCH2ϕ + Methanol | Not Specified | 8.97 nih.gov |

| Peptide Cyclization (acyl substituted pathway) | Ac-SAFYG-SCH2ϕ + Methanol | Not Specified | 9.50 nih.gov |

DFT calculations have also been used to predict reactivity patterns in the C–H aminoalkylation of azoles. By calculating the transition state energies for the C-C bond-forming step between a silylated carbene intermediate and various iminium electrophiles, researchers could predict activation energies spanning from 7.6 to 20.3 kcal mol−1, correlating with the steric and electronic properties of the amine component rsc.org.

Molecular Dynamics Simulations of this compound Reaction Systems

MD simulations have been particularly valuable in studying systems involving imidazole in complex environments, such as in aqueous solutions or as part of larger biomolecular structures. For instance, MD simulations were used to investigate the interaction between β-d-glucopyranose and imidazole in an aqueous solution. The simulations revealed a weak stacking interaction between the two molecules, as well as significant self-association of imidazole into dimers and trimers nih.gov. These findings are crucial for understanding the behavior of imidazole in biological contexts and as a component in materials science.

In the study of metal-imidazole complexes, which are common motifs in metalloproteins, MD simulations have been employed to develop and validate force field parameters. By using a 12–6–4 Lennard-Jones type nonbonded model, researchers have been able to accurately simulate the interactions between various metal ions and multiple imidazole ligands acs.orgnih.gov. These simulations are essential for understanding the structure and function of metalloenzymes.

Recent advancements have led to the use of machine learning potentials in MD simulations to overcome the computational cost of AIMD while maintaining a high level of accuracy. Deep Potential Molecular Dynamics (DPMD) simulations have been used to study the formation and dynamics of imidazole supramolecular chains, providing insights into proton transport mechanisms at an atomistic level acs.org. The table below presents key findings from MD simulations of imidazole-containing systems.

| System | Simulation Type | Key Findings |

| β-d-glucopyranose and imidazole in water | Classical MD | Weak stacking interaction observed; Imidazole self-association into dimers and trimers. nih.gov |

| Metal-imidazole complexes (Co(II), Cu(II), etc.) | Classical MD with 12-6-4 LJ model | Successful simulation of metal-ligand interactions, validating force field parameters. acs.orgnih.gov |

| Bulk imidazole | Deep Potential MD (DPMD) | Investigation of temperature-dependent formation and dynamics of supramolecular chains and proton transport. acs.org |

| Poly(vinylphosphonic acid)-Imidazole Composites | Classical MD | Characterization of local hydrogen-bonding structures and dynamics of imidazole. oup.com |

These simulations provide a dynamic perspective that complements the static picture offered by DFT calculations, leading to a more comprehensive understanding of this compound-mediated reactions and interactions.

Applications of Imidazolide Reagents in Chemical Synthesis

Imidazolides in Peptide and Oligonucleotide Synthesis Methodologies

The precise and efficient formation of amide and phosphodiester bonds is the cornerstone of peptide and oligonucleotide synthesis. Imidazolide reagents have carved out a significant niche in this field, offering mild conditions and unique reactivity for constructing and modifying these essential biomolecules.

The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate its reaction with an amine. bachem.com 1,1'-Carbonyldiimidazole (B1668759) (CDI) is a well-established reagent for this purpose. wikipedia.org The reaction of a carboxylic acid with CDI generates a highly reactive acyl this compound intermediate. youtube.combachem.com This intermediate readily reacts with the amino group of another amino acid or peptide, forming the desired amide bond. youtube.com A key advantage of this method is that the byproducts, carbon dioxide and imidazole (B134444), are easily removed, simplifying purification. wikipedia.orgyoutube.com

The general mechanism involves the following steps:

Activation: The carboxylic acid attacks CDI, displacing one imidazole group to form an acyl this compound and releasing carbon dioxide and a second molecule of imidazole. youtube.com

Coupling: The incoming amine nucleophile attacks the carbonyl carbon of the acyl this compound, displacing the imidazole ring to form the new amide bond. youtube.com

While not as commonly used for routine solid-phase peptide synthesis as phosphonium (B103445) or aminium reagents like HBTU or HATU, CDI is particularly valuable for coupling peptide fragments in solution to create large peptides and small proteins. bachem.compeptide.com The mild conditions associated with CDI-mediated coupling help to minimize the racemization of chiral amino acids, a critical concern in peptide synthesis. wikipedia.org

Table 1: Comparison of Selected Peptide Coupling Reagents

| Reagent Class | Example Reagent | Activator Type | Key Features & Byproducts |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | Forms O-acylisourea intermediate | Byproduct (DCU) is insoluble; suitable for solution-phase. bachem.compeptide.com |

| Imidazolides | CDI (Carbonyldiimidazole) | Forms acyl this compound intermediate | Mild conditions, minimal racemization; byproducts (CO₂, imidazole) are innocuous. wikipedia.orgyoutube.combachem.com |

| Aminium/Uronium | HBTU, HATU | Forms activated ester (e.g., HOBt or HOAt ester) | High coupling rates, requires a non-nucleophilic base. bachem.com |

| Phosphonium | PyBOP | Forms activated ester | Effective for solid-phase synthesis; byproduct (HMPA from BOP) can be toxic. bachem.com |

Post-translational modifications like phosphorylation are crucial to protein function. Studying these modifications often requires synthetic access to homogeneously modified peptides. This compound chemistry provides a powerful tool for the selective modification of existing phosphate (B84403) groups on peptides and proteins. nih.govnih.gov

Recent research has focused on the development of protected oligophosphorthis compound (oligoP-imidazolide) reagents. nih.govresearchgate.netresearchgate.net These reagents enable the direct and selective transfer of multiple phosphate units to a phosphoserine, phosphothreonine, or phosphotyrosine residue on a peptide, converting it into a pyrophosphate or a longer oligophosphate chain (containing 3 to 6 phosphate units). nih.govresearchgate.netresearchgate.net

This methodology involves:

Synthesis of a library of protected oligoP-imidazolide reagents, often using benzyl (B1604629) or o-nitrophenylethyl protecting groups. nih.govresearchgate.net

Reaction of the oligoP-imidazolide reagent with a phosphorylated peptide, where the phosphate group acts as the nucleophile. nih.gov

A subsequent deprotection step to yield the final oligophosphorylated peptide.

This approach circumvents tedious iterative phosphorylation and deprotection cycles that would otherwise be required. nih.govresearchgate.net The utility of this method has been demonstrated on a variety of biologically relevant phosphopeptide sequences and even on the complex protein, phospho-ubiquitin (pS65-Ub). nih.govresearchgate.net Biotinylated, photo-cleavable phosphorthis compound reagents have also been developed, allowing for the chemoselective capture, immobilization, and release of phosphopeptides for analytical purposes. nih.gov

This compound-Mediated Carbon-Carbon Bond Formation Reactions

While renowned for C-N bond formation, imidazolides are also valuable precursors for constructing carbon-carbon bonds. Acyl imidazolides, in particular, can serve as versatile coupling partners in a range of reactions, including cyclizations and stereoselective couplings.

Imidazolides can be key components in reactions that form cyclic structures through the intramolecular formation of a C-C bond. In many protocols, the imidazole ring itself is constructed via a cyclization event. researchgate.netrsc.org For instance, base-mediated, four-component reactions can proceed through intermediates that undergo intramolecular cyclization to furnish imidazole-4(2H)-ones. colab.ws

More directly, substrates containing both an this compound and a suitably positioned nucleophilic carbon can undergo ring closure. Cytochrome P450-mediated reactions of certain drug molecules, for example, can generate reactive intermediates that undergo intramolecular C-C bond formation and subsequent cyclization involving a pyrazole (B372694) ring, a related azole heterocycle. tandfonline.com In other systems, the reaction of o-alkynyl benzaldehydes with water, catalyzed by copper, leads to a tandem hydroxylation-cyclization to form indanones. rsc.org While not always involving a pre-formed this compound, these cyclization strategies highlight the role of azole-containing structures and related intermediates in facilitating complex ring-closing C-C bond formations. nih.gov

Acyl imidazoles have emerged as powerful surrogates for esters and amides in stereoselective C-C bond-forming reactions. researchgate.netresearchgate.net Their unique electronic properties and ability to coordinate with metal catalysts allow for high levels of reactivity and selectivity. researchgate.netresearchgate.net

Recent advances include:

Synergistic Catalysis: Dual catalyst systems, combining metals like Nickel (Ni) and Iridium (Ir), have been used for the stereodivergent allylic alkylation of 2-acyl imidazoles. snnu.edu.cn This allows for the controlled formation of either linear or branched products with high diastereo- and enantioselectivity. snnu.edu.cn The acylimidazole group can later be transformed into various other carbonyl functionalities (ketones, esters, amides) without loss of stereochemical integrity. snnu.edu.cn

Radical-Radical Coupling: An enantioselective, carbene-catalyzed coupling of acyl imidazoles with Hantzsch esters has been developed. nih.gov This process involves the light-driven generation of an N-heterocyclic carbene (NHC)-bound ketyl radical and a secondary carbon radical, which then couple in a stereocontrolled manner to form chiral α-aryl aliphatic ketones. nih.gov

Electrochemical Coupling: Asymmetric electrochemical methods have been used to couple 2-acyl imidazoles with catechol derivatives. chinesechemsoc.orgchinesechemsoc.org Catalyzed by a chiral nickel complex, this anodic coupling reaction forges a C-C bond to create α,α-diaryl carbonyl compounds with a tertiary stereocenter in high yield and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org

Conjugate Additions: Unsaturated acylimidazoles act as effective Michael acceptors. researchgate.net The asymmetric conjugate addition of organozinc reagents to these substrates, followed by trapping of the resulting zinc enolate, produces densely functionalized acylimidazole derivatives. researchgate.net

Table 2: Examples of Stereoselective C-C Couplings Using Acyl Imidazoles

| Reaction Type | Catalyst System | Key Transformation | Selectivity Control |

|---|---|---|---|

| Allylic Alkylation | Synergistic Ni/Ir Catalysis | Forms linear or branched α-allylated products. snnu.edu.cn | Ligand and catalyst choice controls regio- and stereoselectivity. snnu.edu.cn |

| Radical-Radical Coupling | Photocatalyst + N-Heterocyclic Carbene | Couples acyl imidazoles with Hantzsch esters to form chiral ketones. nih.gov | Chiral NHC catalyst provides enantioselectivity. nih.gov |

| Electrochemical Arylation | Chiral Nickel Catalyst | Couples 2-acyl imidazoles with catechols. chinesechemsoc.orgchinesechemsoc.org | Chiral Lewis acid catalyst controls enantioselectivity. chinesechemsoc.orgchinesechemsoc.org |

| Conjugate Addition | Chiral NHC-Copper Complex | Adds dialkylzinc reagents to unsaturated acylimidazoles. researchgate.net | Chiral N-Heterocyclic Carbene (NHC) ligand provides enantioselectivity. researchgate.net |

Imidazolides in C-X (X ≠ C) Bond Formations (e.g., O-acylation, S-acylation)

The high electrophilicity of the carbonyl carbon in acyl imidazolides makes them excellent reagents for acylation reactions with heteroatom nucleophiles beyond nitrogen. cdnsciencepub.com This allows for the efficient synthesis of esters (O-acylation) and thioesters (S-acylation) under mild conditions. peptide.combiosynth.com

O-acylation (Esterification): The reaction of an acyl this compound with an alcohol produces an ester. youtube.comcdnsciencepub.com While this transformation can sometimes require heat or the presence of a strong base like sodium ethoxide, it provides a reliable method for ester synthesis. wikipedia.org The reaction is particularly useful when other methods might be too harsh for a sensitive substrate. For example, chemoselective acylation of molecules containing both amino and hydroxyl groups can be directed towards O-acylation by using acyl imidazolides in the presence of additives like pyridine (B92270) hydrochloride. rsc.org

S-acylation (Thioesterification): Acyl imidazolides react readily with thiols to form thioesters. peptide.com This method is particularly valuable for synthesizing biologically important molecules like fatty acyl-CoA thioesters. researchgate.net The synthesis involves the complete activation of a fatty acid with CDI to form the this compound, followed by reaction with coenzyme A under anhydrous conditions to yield the thioester quantitatively. researchgate.net N-acylbenzotriazoles, which are structurally related to acyl imidazolides, have also been demonstrated as mild S-acylating agents. organic-chemistry.org The N-to-S acyl transfer is a key strategy in chemical biology, particularly for creating peptide thioesters used in native chemical ligation. chemrxiv.orgrsc.org

Synthesis of Activated Esters and Anhydrides

A primary application of imidazolides is the activation of carboxylic acids to facilitate the synthesis of esters and anhydrides. Reagents such as 1,1'-carbonyldiimidazole (CDI) react with carboxylic acids to form acyl-imidazolide intermediates. aocs.orgcdnsciencepub.com This "activated" form of the carboxylic acid is highly susceptible to nucleophilic attack.

The general procedure involves reacting the carboxylic acid with CDI to form the this compound, which is typically used immediately without isolation. aocs.org Subsequent reaction with a nucleophile, such as an alcohol, yields the corresponding ester. aocs.org This method is advantageous as it avoids the harsh conditions associated with traditional acid chloride or anhydride (B1165640) preparations and gives high yields. aocs.org However, the process requires careful control. The activation of carboxylic groups with CDI can result in excess CDI, which may react with the target hydroxyl groups, leading to poor yields in the desired acylation. cdnsciencepub.comresearchgate.net Research has shown that activation is best performed in nonpolar solvents without a base, using an excess of CDI to ensure complete formation of the this compound, followed by methods to remove the excess CDI before adding the nucleophile. cdnsciencepub.com

To improve upon the reactivity of standard CDI, novel activating agents have been developed. One such example is 1,1'-carbonylbis-(4,5-dicyanoimidazole) (CBDCI), which contains electron-withdrawing cyano groups on the imidazole ring. These substituted imidazoles are more facile leaving groups than unsubstituted imidazole, which accelerates the coupling reaction, especially with weak nucleophiles like alcohols. google.com

Table 1: Comparison of this compound-Based Coupling Activators

| Reagent | Activating Agent | Key Features | Typical Reaction Time (Esterification) | Ref |

|---|---|---|---|---|

| Benzoic Acid | 1,1'-carbonylbis-(4,5-dicyanoimidazole) (CBDCI) | Substituted imidazole is a better leaving group, accelerating the reaction. | 3 hours | google.com |

| Fatty Acids | 1,1'-carbonyldiimidazole (CDI) | A common and effective reagent, but sensitive to moisture and requires careful control of excess reagent. | Varies; often requires longer reaction times or specific conditions to drive to completion. | aocs.orgcdnsciencepub.com |

Derivatization of Alcohol and Amine Functional Groups

This compound-based reagents are widely used for the chemical derivatization of polar functional groups like alcohols and amines. This process modifies the original analyte to make it more suitable for analytical techniques such as gas chromatography (GC) by increasing its volatility and thermal stability. interchim.frphenomenex.com

Several types of this compound reagents are employed for this purpose:

Silylating Reagents: N-trimethylsilylimidazole (TMSI) is a common reagent that selectively targets hydroxyl groups and carboxylic acids. phenomenex.com It replaces the active hydrogen on these functional groups with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com The imidazole byproduct of the reaction is a suitable scavenger for the active hydrogen. phenomenex.com

Acylating Reagents: Perfluoroacylimidazoles, such as 1-(Trifluoroacetyl)imidazole (TFAI) and 1-(Heptafluorobutyryl)imidazole (HFBI), are effective for the acylation of hydroxyl groups and primary and secondary amines. interchim.frtcichemicals.com These reactions are noted for being smooth and quantitative, producing no acidic byproducts which can simplify sample workup. interchim.fr The resulting fluorinated derivatives are highly volatile and exhibit excellent response with electron capture detectors (ECD) in GC. interchim.fr Another reagent, mono-(dimethylaminoethyl) succinyl (MDMAES) imidazole, has been used to derivatize cholesterol for analysis by mass spectrometry. ddtjournal.com

Table 2: Selected this compound Reagents for Derivatization

| Reagent Name | Abbreviation | Target Functional Group(s) | Application/Benefit | Ref |

|---|---|---|---|---|

| N-Trimethylsilylimidazole | TMSI | Hydroxyls, Carboxylic Acids, Phenols, Thiols | Increases volatility for GC analysis by forming TMS derivatives. | phenomenex.comsymetron.hu |

| 1-(Trifluoroacetyl)imidazole | TFAI | Primary/Secondary Amines, Hydroxyls | Forms volatile trifluoroacetyl derivatives for GC-FID/ECD; no acid byproducts. | interchim.frtcichemicals.com |

| 1-(Heptafluorobutyryl)imidazole | HFBI | Primary/Secondary Amines, Hydroxyls | Forms highly volatile heptafluorobutyryl derivatives for GC-FID/ECD. | interchim.frtcichemicals.com |

| Mono-(dimethylaminoethyl) succinyl imidazole | MDMAES imidazole | Hydroxyls (e.g., Cholesterol) | Derivatization for ESI-MS/MS analysis. | ddtjournal.com |

Imidazolides in Polymer Chemistry and Macromolecular Engineering

The unique chemical properties of the imidazole ring are being harnessed in polymer science to create advanced materials with dynamic properties and controlled architectures.

Design and Synthesis of Imidazole-Based Dynamic Covalent Bonds

Dynamic covalent bonds (DCBs) are reversible covalent linkages that have been incorporated into polymer networks to create materials with responsive and adaptive properties, such as self-healing and recyclability. researchgate.net A significant development in this area is the use of imidazole-urea bonds (IUBs). acs.orgacs.org

These IUBs are formed through the rapid, self-catalyzed reaction between an imidazole and an isocyanate. acs.orgacs.org A key feature of the IUB is its thermal reversibility; it tends to dissociate back to the constituent imidazole and isocyanate upon heating. acs.org This dynamic behavior allows for the repeated reprocessing and recycling of polymers cross-linked with these bonds. For example, researchers have synthesized novel cross-linked polyurethane-ureas by incorporating histamine, which contains an imidazole group, as a chain extender. acs.org The resulting material (IMCPU) could undergo multiple melt processing cycles and could also be chemically broken down (aminolyzed) at room temperature, demonstrating the potential of IUBs in creating sustainable and dynamic polymer materials. acs.org

Controlled Polymerization Processes Utilizing this compound Functionality

Controlled radical polymerization (CRP) techniques enable the synthesis of polymers with precise molecular weights, low polydispersity, and complex architectures. researchgate.net However, the controlled polymerization of vinyl monomers containing imidazole has historically been challenging. researchgate.net

Recent breakthroughs have demonstrated the successful controlled radical polymerization of 4-vinylimidazole (4VIM) using reversible addition–fragmentation chain transfer (RAFT) polymerization. acs.org Researchers discovered that conducting the RAFT polymerization of 4VIM in glacial acetic acid as a solvent allowed for the synthesis of well-defined homopolymers with predictable molecular weights and narrow polydispersity indices (PDI < 1.20). acs.org The process exhibited linear pseudo-first-order kinetics, and the "living" character of the polymerization was confirmed by successful chain extension experiments. researchgate.netacs.org In addition to 4VIM, other monomers like 4-Vinylbenzylimidazole (VBIm) are used in controlled polymerization to create well-defined block copolymers with tunable properties for various applications. specificpolymers.com These advancements open up new possibilities for designing sophisticated imidazole-containing polymers for use in fields such as drug delivery and advanced membranes. researchgate.netacs.org

Table 3: Examples of Controlled Polymerization of Imidazole-Containing Monomers

| Monomer | Polymerization Method | Key Finding | Resulting Polymer Properties | Ref |

|---|---|---|---|---|

| 4-Vinylimidazole (4VIM) | RAFT | Use of glacial acetic acid as a solvent enables controlled polymerization. | Well-defined molecular weights; low polydispersity (PDI < 1.20). | acs.org |

| 4-Vinylbenzylimidazole (VBIm) | Controlled Radical/Anionic Polymerization | Building block for creating random or block copolymers. | Can be post-functionalized to create poly(ionic) liquids or zwitterionic polymers. | specificpolymers.com |

Advancements in Green Chemistry Protocols for this compound Reactions

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of imidazole-containing compounds.

Key advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically increase reaction rates and yields. In one comparative study, the synthesis of 2,3,5-Triphenyl-imidazole using a microwave-assisted approach in water yielded 90.90%, compared to only 69.60% via a conventional heating method in ethanol. wjbphs.com This highlights the benefits of both an alternative energy source and the use of a green solvent (water). wjbphs.com

Solvent-Free Synthesis: A significant source of chemical waste is the use of toxic organic solvents. Researchers have developed one-pot, solvent-free procedures for synthesizing various imidazole derivatives. ajgreenchem.comasianpubs.org These methods often involve simply heating a mixture of the reactants with a catalyst, leading to high yields, easier setup, and a reduced environmental impact. asianpubs.org

Ultrasonic Irradiation (Sonochemistry): Sonochemistry has emerged as a novel green technique for organic synthesis. mdpi.comnih.gov The application of ultrasound can enhance reaction rates and improve yields, often under milder conditions than conventional methods. nih.gov It has been successfully applied to the multi-component synthesis of 2,4,5-trisubstituted imidazoles using recyclable nanocatalysts, achieving high yields in very short reaction times. mdpi.com

These green protocols offer more sustainable and efficient routes to valuable imidazole derivatives, aligning with the growing demand for environmentally benign chemical manufacturing. ajgreenchem.comasianpubs.org

Advanced Computational and Theoretical Studies of Imidazolides

Computational Analysis of Imidazolide Structural Features and Conformations

Computational chemistry, particularly Density Functional Theory (DFT), serves as a cornerstone for elucidating the three-dimensional structures and conformational landscapes of this compound-containing molecules. These methods allow for the precise calculation of geometric parameters and the exploration of various possible shapes (conformers) a molecule can adopt.

Researchers have employed DFT with functionals like B3LYP to determine optimized bond parameters for newly synthesized imidazole (B134444) derivatives. tandfonline.comresearchgate.net The accuracy of these calculations is often validated by comparing the computed geometries with experimental data obtained from single-crystal X-ray diffraction, with results typically showing good agreement. tandfonline.com For instance, a comprehensive investigation of a novel morpholine-substituted diphenyl-imidazole derivative used the B3LYP/6-311G(d,p) level of theory to establish its optimized structure, which was subsequently confirmed via XRD. tandfonline.com Similarly, DFT has been used to determine the structural parameters of high-energy materials like 1,4-dinitro-1H-imidazole. aip.org

Conformational analysis is crucial for understanding a molecule's behavior. Potential energy surface (PES) scans are a common computational technique to identify the most stable conformers by systematically rotating specific bonds and calculating the corresponding energy. nih.gov This approach has been applied to new imidazole derivatives to find the lowest energy conformer, which is critical for understanding their biological and chemical activity. nih.gov In more complex systems, such as cyclophanes incorporating imidazole-2-selone groups, DFT calculations have been vital in explaining the stability of different conformers (e.g., syn and anti). These theoretical findings align with experimental observations from NMR spectroscopy, confirming the co-existence of multiple conformations in solution. rsc.org

Molecular dynamics (MD) simulations provide a dynamic view of molecular conformations over time. acs.org In a study of an encapsulated modified imidazole, MD simulations revealed the conformational evolution and identified the most stable, clustered arrangement of the molecules in solution. acs.org The environment also plays a significant role in determining conformation. DFT calculations on heme complexes with two axially coordinated imidazoles showed that the mutual orientation of the imidazole rings is influenced by the surrounding medium (vacuum, water, or protein). researchgate.net While the preferred orientation remained consistent, the energy difference between conformations decreased in a dielectric medium compared to a vacuum, highlighting the importance of environmental effects. researchgate.net

Table 1: Selected Computational Methods for this compound Structural Analysis

| Computational Method | Application | Key Findings | Reference(s) |

| Density Functional Theory (DFT) | Geometry Optimization | Provides optimized bond lengths and angles that correlate well with experimental X-ray data. | tandfonline.comaip.orgresearchgate.netorientjchem.org |

| Conformational Analysis | Identifies stable syn and anti conformers of complex this compound structures. | rsc.orgresearchgate.net | |

| Potential Energy Surface (PES) Scan | Conformational Searching | Determines the lowest-energy conformer by analyzing the energy profile of bond rotations. | nih.gov |

| Molecular Dynamics (MD) Simulation | Dynamic Conformational Analysis | Visualizes the evolution of molecular conformations over time and identifies stable self-assembled structures. | acs.orgscielo.br |

Prediction of this compound Reactivity and Selectivity via Computational Models

Computational models are indispensable for predicting how and where this compound derivatives will react. By calculating various electronic properties, chemists can forecast the reactivity and regioselectivity of these compounds, guiding synthetic efforts and minimizing trial-and-error experimentation.

Frontier Molecular Orbital (FMO) theory is a key tool in this domain. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into a molecule's ability to donate or accept electrons. A small HOMO-LUMO energy gap generally implies higher chemical reactivity. tandfonline.com For instance, FMO analysis of a nitroimidazole derivative helped to understand its stability and charge transfer characteristics. tandfonline.comaip.org Quantum chemical calculations on imidazoline (B1206853) derivatives identified the active sites for adsorption on iron surfaces primarily in the N=C-N region of the ring, based on FMO and other descriptors. ajol.info

The Molecular Electrostatic Potential (MEP) map is another powerful predictive tool. It visualizes the electrostatic potential on the electron density surface of a molecule, identifying electron-rich regions (nucleophilic sites, prone to electrophilic attack) and electron-poor regions (electrophilic sites). tandfonline.comaip.org For an imidazole-derived thiosemicarbazone, MEP analysis showed the maximum electron density located on a specific nitrogen atom in the imidazole ring, identifying it as a likely site for reaction. orientjchem.org

For predicting the outcome of specific reaction types, more specialized computational methods have been developed. The RegioSQM method, which uses the PM3 semiempirical method, has proven effective in predicting the site selectivity of electrophilic aromatic substitution (EAS) reactions on heteroaromatic systems, including imidazoles. rsc.org This model rapidly calculates the proton affinity at different aromatic positions, with the most reactive site being the one with the highest proton affinity. rsc.org Other approaches have leveraged the prediction of NMR chemical shifts, based on the principle that positions with lower chemical shifts have higher electron density and are thus more susceptible to electrophilic attack. researchgate.net

Global reactivity descriptors, derived from DFT calculations, also offer quantitative measures of reactivity. Parameters such as chemical hardness, electronic chemical potential, and electrophilicity can be used to predict the relative stability and reactivity of different isomers or related compounds. researchgate.netresearchgate.net These descriptors have been successfully correlated with the experimental corrosion inhibition efficiencies of imidazole derivatives, demonstrating a clear link between theoretical calculations and real-world performance. researchgate.net

Table 2: Computational Models for Predicting this compound Reactivity

| Model/Theory | Predicted Property | Application Example | Reference(s) |

| Frontier Molecular Orbital (FMO) Theory | Chemical Reactivity, Active Sites | A smaller HOMO-LUMO gap in an imidazole derivative indicated higher reactivity and potential as an NLO material. | tandfonline.comaip.orgajol.info |

| Molecular Electrostatic Potential (MEP) | Reactive Sites | Identified electron-rich nitrogen atoms in an imidazole ring as sites for electrophilic attack. | tandfonline.comaip.orgorientjchem.org |

| RegioSQM | Regioselectivity | Successfully predicted the site of mono-halogenation for complex heteroaromatic systems. | rsc.org |

| Global Reactivity Descriptors | Stability, Reactivity | Correlated calculated parameters (e.g., chemical hardness) with experimental corrosion inhibition efficiency. | researchgate.netresearchgate.net |

Theoretical Investigation of Intermolecular Interactions in this compound Complexes

The function of imidazolides in biological and material systems is often dictated by their interactions with other molecules. Theoretical methods provide a detailed understanding of the nature and strength of these non-covalent forces, such as hydrogen bonding and π-π stacking.

Molecular dynamics (MD) simulations are widely used to study the dynamic nature of these interactions. For an encapsulated modified imidazole developed as a latent accelerator, MD simulations showed that its self-assembly into a stable structure was driven primarily by intermolecular hydrogen bonds and π–π stacking interactions. acs.org Similarly, MD simulations of 1,3-dimethyl imidazolium (B1220033) nitrate (B79036) in water were used to understand solvation and the effect of water on the ionic liquid's properties. aip.org

DFT studies have also been instrumental in characterizing intermolecular complexes. The interaction between CO2 and various nitrogen heterocycles, including imidazole, was analyzed using DFT. scielo.org.mx The study found that complexes where CO2 is in the same plane as the imidazole ring are more stable due to strong electrostatic and Lewis acid-base interactions. scielo.org.mx The influence of hydrogen bond geometry on the properties of imidazole–water and imidazole–semiquinone complexes has also been systematically investigated, revealing a strong dependence of interaction parameters on the intermolecular arrangement. rsc.org Furthermore, detailed analyses of imidazole-imidazole and benzene-imidazole dimers using high-level ab initio methods have quantified the various energy contributions (electrostatic, exchange, dispersion, etc.) as a function of the separation and orientation of the molecules. researchgate.net

Table 3: Theoretical Methods for Analyzing Intermolecular Interactions in this compound Complexes

| Method | Type of Interaction Studied | Key Insight | Reference(s) |

| Molecular Dynamics (MD) Simulation | Hydrogen Bonding, π-π Stacking | Revealed that self-assembly of modified imidazoles is driven by these non-covalent forces. | acs.orgaip.orgpensoft.net |

| Symmetry-Adapted Perturbation Theory (SAPT) | Energy Decomposition (Electrostatic, Exchange, Polarization, Dispersion) | Showed that polarization is the dominant stabilizing factor in the interaction of histidine with water. | mdpi.com |

| Atoms-in-Molecules (AIM) Theory | Hydrogen Bonds, Charge Transfer | Confirmed the presence of intra- and intermolecular hydrogen bonds and quantified charge flow upon solvation. | mdpi.comnih.gov |

| Density Functional Theory (DFT) | Complex Stability, Interaction Geometry | Determined that in-plane orientations of imidazole-CO2 complexes are more stable due to electrostatic interactions. | scielo.org.mxrsc.org |

Machine Learning Approaches in this compound Reaction Discovery and Optimization

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, moving beyond traditional computational models to data-driven discovery. For imidazolides, ML is being applied to accelerate the discovery of new reactions and to rapidly optimize reaction conditions, significantly reducing the experimental burden.

One of the most impactful applications is in reaction optimization. Traditional optimization involves laboriously testing numerous combinations of catalysts, solvents, and reagents. ucla.edu An ML approach inspired by the "multi-armed bandit" problem was successfully used to optimize the conditions for a palladium-catalyzed C5-arylation of imidazoles. ucla.edu By iteratively learning from a small number of experiments, the bandit optimization algorithm could identify the top-performing conditions with high accuracy after running only a fraction of the total possible experiments. ucla.edu This represents a significant speed-up over conventional screening methods. ucla.edu

Large language models (LLMs) are also entering the field of chemical synthesis. The model "Chemma" has been used to predict reaction yields for imidazole C–H arylation reactions. arxiv.org In a demonstration of its utility, the model was prompted to suggest a ligand to improve reaction yield, leading to the successful identification of a high-performing ligand in a subsequent experimental run. arxiv.org

ML models are also being developed to predict reaction outcomes and recommend conditions from scratch. By training on vast databases of known reactions, neural network models can learn the complex relationships between reactants, products, and the conditions required to effect the transformation. nih.gov While often applied to organic chemistry in general, these tools are directly applicable to reactions involving imidazolides. For instance, ML models can analyze large datasets of catalysts derived from zeolite imidazole frameworks (ZIFs) to identify the critical parameters in their synthesis protocols that lead to higher catalytic activity. rsc.org

Furthermore, machine learning, in the form of Quantitative Structure-Activity Relationship (QSAR) models, can guide the design of new molecules. In one study, QSAR combined with molecular dynamics simulations was used to design novel imidazole derivatives with predicted anti-melanoma activity, demonstrating how ML can bridge the gap from molecular design to predicting biological function. scielo.br

Table 4: Applications of Machine Learning in this compound Chemistry

| Machine Learning Application | Specific Task | This compound-Related Example | Reference(s) |

| Reaction Optimization | Identifying optimal reaction conditions | A bandit algorithm found optimal conditions for Pd-catalyzed imidazole C5-arylation with minimal experiments. | ucla.edu |

| Yield Prediction | Predicting the yield of a reaction | A large language model (Chemma) predicted yields for imidazole C-H arylation reactions. | arxiv.org |

| Synthesis Parameter Identification | Analyzing literature to find key parameters | Identified important synthesis variables for catalysts derived from zeolite imidazole frameworks (ZIFs). | rsc.org |

| Molecule Design | Designing new molecules with desired properties | QSAR models were used to design imidazole derivatives with predicted anti-melanoma activity. | scielo.br |

Emerging Research Directions and Future Perspectives in Imidazolide Chemistry

Development of Novel Chiral Imidazolide Reagents for Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and the development of effective chiral reagents is paramount. While not always centered on the this compound moiety itself, recent research into chiral imidazole-containing structures highlights a clear trajectory toward harnessing their potential in asymmetric catalysis.

A significant area of development is the design of axially chiral ligands. For instance, novel axially chiral 2,2′-biimidazole ligands have been synthesized and proven effective in copper- or iron-catalyzed asymmetric insertions of α-aryl-α-diazoacetates into the N-H bond of carbazoles, achieving up to 96% enantiomeric excess (ee). researchgate.net Another approach involves the atroposelective construction of N-aryl benzimidazoles using a chiral phosphoric acid as an organocatalyst, yielding products with up to 98% ee. researchgate.net

Chiral bicyclic imidazoles are also emerging as powerful organocatalysts. By strategically adjusting the bond angles and stereocontrol substituents of these catalysts, researchers have successfully developed a direct enantioselective C-acetylation of indolones. chinesechemsoc.org This method affords indolones with a quaternary stereocenter in high yields and excellent enantioselectivities (up to 97% ee). chinesechemsoc.org Furthermore, chiral imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes (NHCs), are being developed for asymmetric catalysis. tu-clausthal.de Enantiomerically pure amino alcohols have been used as synthons to create C2-symmetric diamines, which are then converted into imidazolinium salts. These have shown success in reactions like the diethylzinc (B1219324) addition to aldehydes, producing optically active secondary alcohols with high yields and enantioselectivities. tu-clausthal.de

Novel chiral imidazole (B134444) cyclophane receptors have been synthesized that demonstrate good chiral recognition for amino acid derivatives. rsc.orgnih.gov These macrocyclic compounds, created through selective N-alkylation, can distinguish between L- and D-amino acid enantiomers, showing a clear potential for use in enantioselective separations and sensing. rsc.orgnih.gov

| Chiral Reagent/Catalyst Type | Application | Achieved Enantioselectivity (ee) |

| Axially Chiral 2,2'-Biimidazole Ligands | Asymmetric N-H Insertion | Up to 96% |

| Chiral Phosphoric Acid (with N-aryl benzimidazoles) | Atroposelective Synthesis | Up to 98% |

| Chiral Bicyclic Imidazole Organocatalysts | Enantioselective C-acetylation of Indolones | Up to 97% |

| Chiral Imidazolinium Salts | Diethylzinc Addition to Aldehydes | High |

| Chiral Imidazole Cyclophane Receptors | Enantioselective Recognition of Amino Acids | KD/KL up to 3.52 |

Exploration of Photo- and Electrochemical Activation in this compound Chemistry